Cas no 2418705-97-0 (3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-formyl-2-methylbenzoic acid)

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-formyl-2-methylbenzoic acid is a protected amino acid derivative featuring both Fmoc (9-fluorenylmethoxycarbonyl) and formyl functional groups. The Fmoc group provides stability under acidic conditions while allowing selective deprotection under basic conditions, making it valuable in peptide synthesis. The formyl group offers reactivity for further modifications, such as reductive amination or condensation reactions. The methyl substituent on the benzoic acid scaffold enhances steric control in coupling reactions. This compound is particularly useful in solid-phase peptide synthesis (SPPS) and as a building block for complex molecular architectures. Its well-defined reactivity profile ensures consistent performance in multi-step organic transformations.
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-formyl-2-methylbenzoic acid structure
2418705-97-0 structure
Product Name:3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-formyl-2-methylbenzoic acid
CAS No:2418705-97-0
MF:C24H19NO5
MW:401.411366701126
CID:6399742
PubChem ID:165845729
Update Time:2025-08-05

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-formyl-2-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-26628658
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-formyl-2-methylbenzoic acid
    • 2418705-97-0
    • Inchi: 1S/C24H19NO5/c1-14-20(23(27)28)10-15(12-26)11-22(14)25-24(29)30-13-21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-12,21H,13H2,1H3,(H,25,29)(H,27,28)
    • InChI Key: HEZIAHYRDHBIPS-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=C(C=O)C=C(C(=O)O)C=1C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 401.12632271g/mol
  • Monoisotopic Mass: 401.12632271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 630
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 92.7Ų

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-formyl-2-methylbenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26628658-0.05g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-formyl-2-methylbenzoic acid
2418705-97-0
0.05g
$2829.0 2023-05-30
Enamine
EN300-26628658-0.1g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-formyl-2-methylbenzoic acid
2418705-97-0
0.1g
$2963.0 2023-05-30
Enamine
EN300-26628658-0.25g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-formyl-2-methylbenzoic acid
2418705-97-0
0.25g
$3099.0 2023-05-30
Enamine
EN300-26628658-0.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-formyl-2-methylbenzoic acid
2418705-97-0
0.5g
$3233.0 2023-05-30
Enamine
EN300-26628658-1.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-formyl-2-methylbenzoic acid
2418705-97-0
1g
$3368.0 2023-05-30
Enamine
EN300-26628658-2.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-formyl-2-methylbenzoic acid
2418705-97-0
2.5g
$6602.0 2023-05-30
Enamine
EN300-26628658-5.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-formyl-2-methylbenzoic acid
2418705-97-0
5g
$9769.0 2023-05-30
Enamine
EN300-26628658-10.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-formyl-2-methylbenzoic acid
2418705-97-0
10g
$14487.0 2023-05-30

Additional information on 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-formyl-2-methylbenzoic acid

Introduction to 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-formyl-2-methylbenzoic Acid (CAS No. 2418705-97-0)

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-formyl-2-methylbenzoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2418705-97-0, represents a unique structural configuration that combines multiple functional groups, making it a versatile intermediate in the synthesis of various bioactive molecules. The presence of both fluoren-9-yl and formyl substituents, along with an amino and methyl group, contributes to its diverse chemical properties and potential applications in medicinal chemistry.

The compound's structure is characterized by a benzoic acid backbone, which is a well-established scaffold in drug design due to its favorable pharmacokinetic properties. The fluoren-9-yl methoxy carbonyl moiety introduces a bulky, electron-rich aromatic ring system, which can enhance binding affinity and selectivity in protein targets. This feature is particularly relevant in the development of small-molecule inhibitors targeting enzymes such as kinases and proteases, which are critical in numerous disease pathways.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of this compound as a lead molecule in the design of novel therapeutics. The formyl group on the benzoic acid ring serves as a versatile handle for further derivatization, allowing for the introduction of additional functional groups through condensation reactions or coupling strategies. This flexibility makes it an attractive candidate for libraries of compounds used in high-throughput screening (HTS) campaigns.

In the context of current research, 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-formyl-2-methylbenzoic acid has been explored as a precursor in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while overcoming limitations such as poor oral bioavailability and susceptibility to enzymatic degradation. The incorporation of the fluoren-9-yl moiety into these mimics can improve solubility and metabolic stability, thereby enhancing their therapeutic potential.

Moreover, the compound's ability to act as a chelating agent has been investigated in coordination chemistry. The presence of both carboxylic acid and formyl groups allows for coordination with transition metals, which is relevant in catalysis and medicinal applications such as metallodrugs. Recent studies have demonstrated that metal complexes derived from this compound exhibit promising antimicrobial properties, suggesting its utility in developing novel antimicrobial agents.

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-formyl-2-methylbenzoic acid involves multi-step organic transformations, including protection-deprotection strategies and regioselective functionalization. Advanced synthetic methodologies such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex fluorene-based moiety. These synthetic approaches are critical in ensuring high yields and purity, which are essential for subsequent pharmaceutical applications.

From a pharmacological perspective, this compound has shown promise in preclinical studies as an inhibitor of specific enzyme targets implicated in inflammatory diseases and cancer. The fluoren-9-yl substituent enhances interactions with hydrophobic pockets within protein active sites, while the formyl group facilitates further derivatization to optimize pharmacokinetic profiles. Such features make it a valuable building block for drug discovery efforts aimed at modulating critical signaling pathways.

The growing interest in fluorinated compounds stems from their unique electronic properties and metabolic stability. The fluorene core in this molecule contributes to enhanced lipophilicity and binding affinity, which are desirable attributes for drug candidates. Additionally, fluorine atoms can influence metabolic pathways by participating in hydrogen bonding or electronic interactions with biological targets.

In conclusion, 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-formyl-2-methylbenzoic acid (CAS No. 2418705-97-0) is a multifaceted compound with significant potential in pharmaceutical research. Its structural features enable diverse applications ranging from peptidomimetic design to metal coordination chemistry. As computational tools continue to advance, the role of this compound as a lead molecule is expected to expand, driving innovation in drug discovery and development.

Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.